molecular formula C28H21ClN2O4S B2521950 N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-59-7

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2521950
CAS No.: 476633-59-7
M. Wt: 517
InChI Key: OTIZVNLUEFDDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoyl chloride derivative: Reacting 2-benzoyl-4-chlorophenylamine with thionyl chloride to form the corresponding benzoyl chloride.

    Sulfonylation: Reacting the benzoyl chloride derivative with indoline in the presence of a sulfonylating agent such as chlorosulfonic acid.

    Amidation: Coupling the sulfonylated intermediate with 4-aminobenzamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups, leading to alcohol or thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohol or thiol derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, potentially as a tool for probing biochemical pathways.

    Medicine: Investigating its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-(indolin-1-ylsulfonyl)benzamide
  • N-(4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide
  • N-(2-benzoyl-4-chlorophenyl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to the specific combination of functional groups and their spatial arrangement, which can influence its reactivity and biological activity. Comparing its properties with similar compounds can help highlight its unique features and potential advantages in various applications.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZVNLUEFDDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.